

Mivotilate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Mivotilate

Cat. No.: B1677213

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Abstract

Mivotilate, also known as YH439, is a novel synthetic compound recognized for its significant hepatoprotective properties. Initially investigated for its gastroprotective effects, subsequent research has elucidated its primary mechanism of action as a potent suppressor of Cytochrome P450 2E1 (CYP2E1) expression and an activator of the aryl hydrocarbon receptor (AhR). This dual activity contributes to its ability to protect the liver from chemical-induced injury. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and pharmacological profile of **Mivotilate**, presenting key data, experimental protocols, and visual representations of its synthesis and signaling pathways.

Discovery and Development

Mivotilate (YH439) was developed by the Yuhan Corporation.[1][2][3] It was initially explored for its potential as a hepatoprotectant.[4][5] Further studies identified it as a potent, nontoxic activator of the aryl hydrocarbon receptor (AhR).[6] Its development has been centered around its ability to modulate key enzymes involved in xenobiotic metabolism, thereby protecting the liver from toxic insults.[4]

Physicochemical Properties

The fundamental physicochemical properties of **Mivotilate** are summarized in the table below, based on publicly available data.

| Property | Value | Source |
|-------------------|--|---------|
| IUPAC Name | propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | PubChem |
| Molecular Formula | C ₁₂ H ₁₄ N ₂ O ₃ S ₃ | PubChem |
| Molecular Weight | 330.5 g/mol | PubChem |
| Synonyms | Mivotilate, YH439, UNII-0789652QUL | PubChem |
| CAS Number | 130112-42-4 | PubChem |

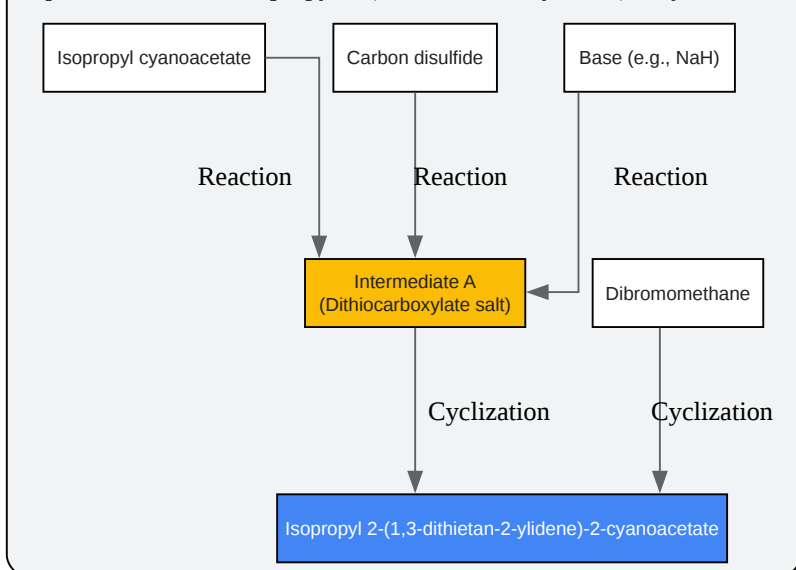
Synthesis of Mivotilate

While a specific, detailed, step-by-step protocol for the industrial synthesis of **Mivotilate** is proprietary, the synthesis of related 1,3-dithiol-2-ylidene malonates has been described in patent literature. The general approach involves the reaction of a malonic acid ester with a 1,3-dithiolium salt in the presence of a base. A plausible synthetic workflow is outlined below.

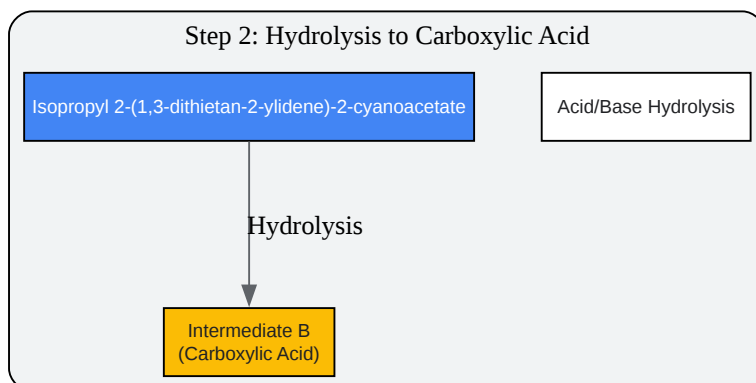
Logical Synthesis Workflow

The synthesis can be logically divided into the formation of the core dithietane malonate structure and its subsequent amidation with 2-amino-4-methylthiazole.

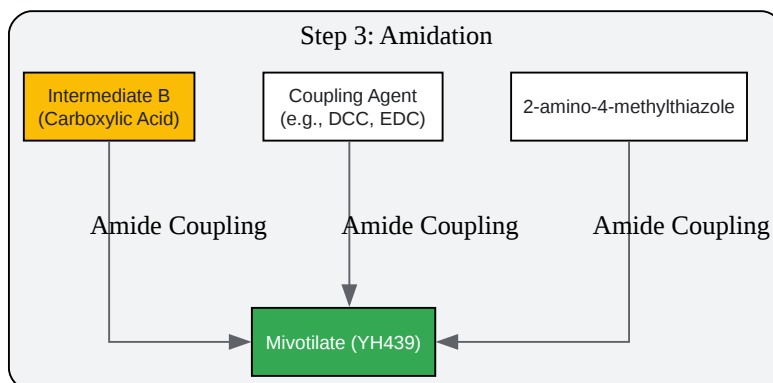
Step 1: Formation of Isopropyl 2-(1,3-dithietan-2-ylidene)-2-cyanoacetate

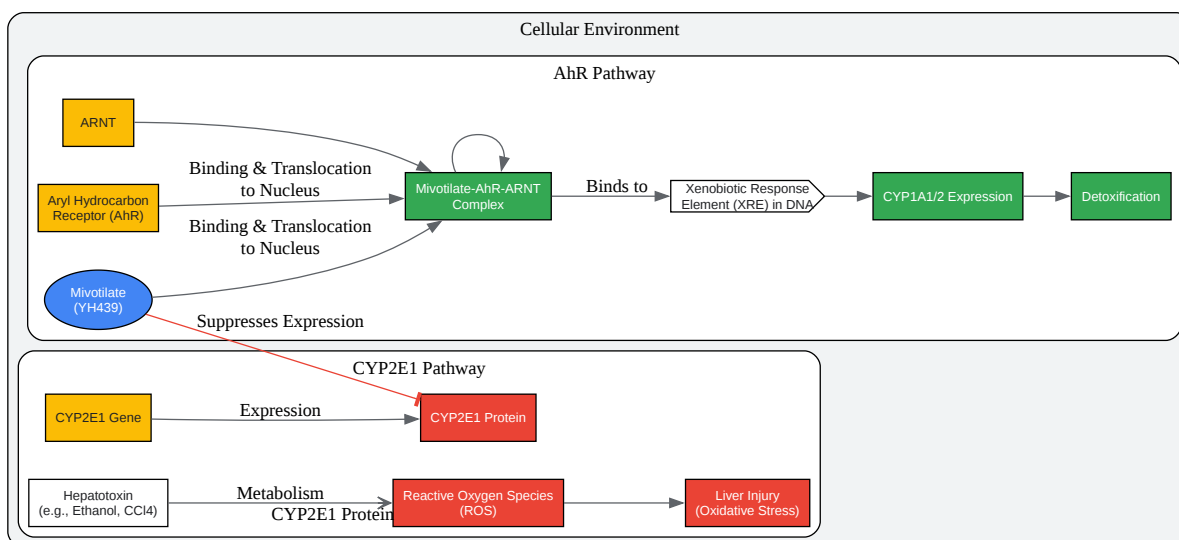


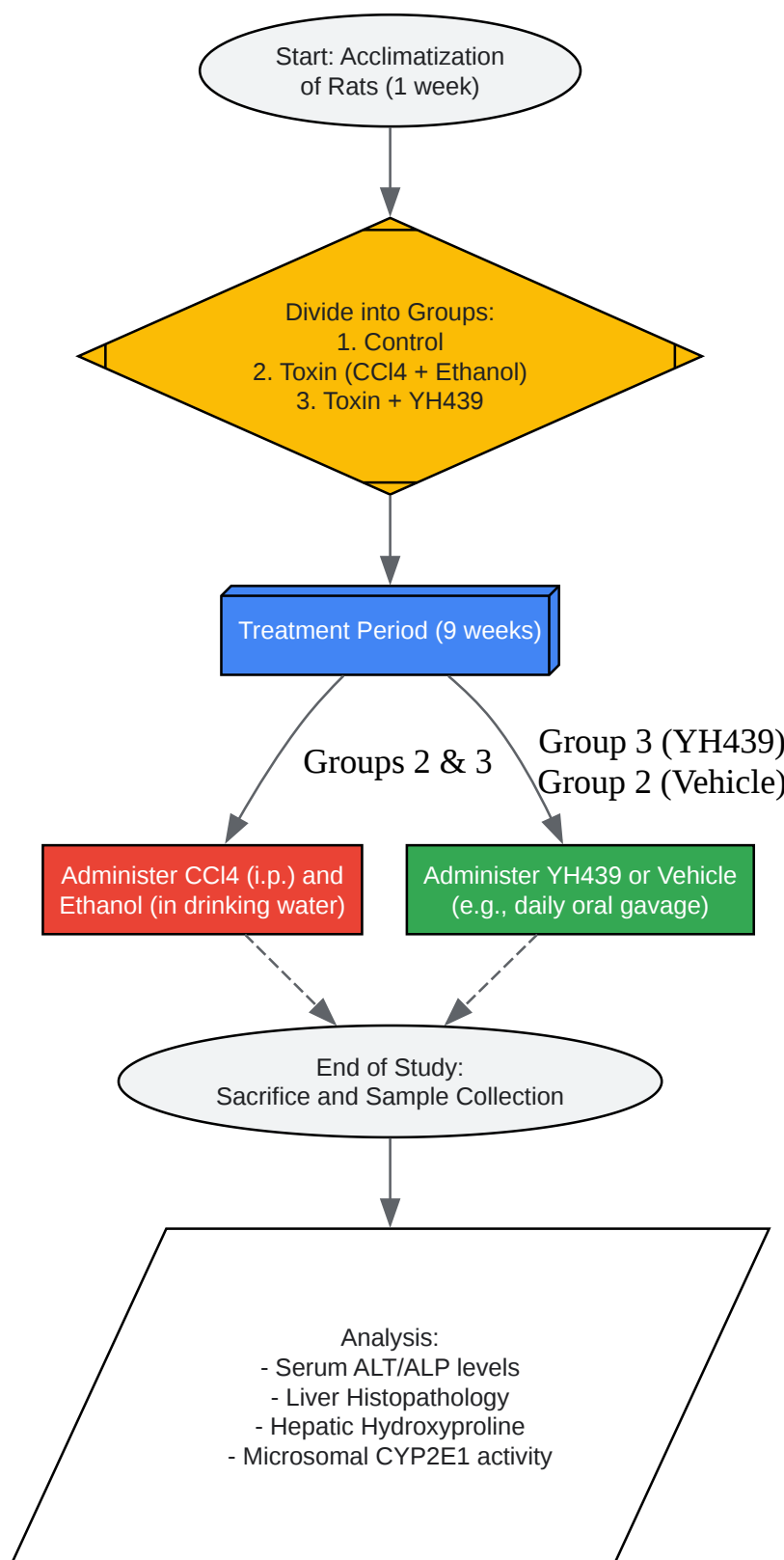
Step 2: Hydrolysis to Carboxylic Acid



Step 3: Amidation







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